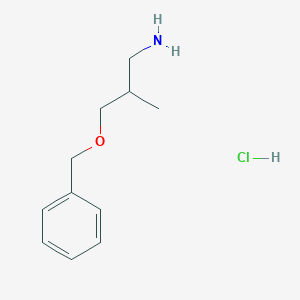

3-(Benzyloxy)-2-methylpropan-1-amine hydrochloride

描述

3-(Benzyloxy)-2-methylpropan-1-amine hydrochloride is a secondary amine derivative characterized by a benzyloxy group at the third carbon, a methyl substituent at the second carbon, and a protonated primary amine group at the first carbon, stabilized as a hydrochloride salt. This structural configuration confers unique physicochemical properties, including enhanced water solubility due to the ionic hydrochloride moiety and moderate lipophilicity from the benzyloxy aromatic ring.

For instance, polyphosphoric acid (PPA)-mediated cyclization, as described in heterocyclic synthesis , could be adapted for intermediates leading to such amines.

属性

IUPAC Name |

2-methyl-3-phenylmethoxypropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO.ClH/c1-10(7-12)8-13-9-11-5-3-2-4-6-11;/h2-6,10H,7-9,12H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMDHTOYUAFZPHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)COCC1=CC=CC=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

科学研究应用

Medicinal Chemistry Applications

3-(Benzyloxy)-2-methylpropan-1-amine hydrochloride serves as a crucial intermediate in the synthesis of various pharmaceutical agents. Its structural characteristics allow it to be modified into compounds with therapeutic properties.

- Immune Suppressants : Research indicates that derivatives of this compound can act as immune suppressants, which are vital in treating autoimmune diseases. For instance, a related compound has been shown to prolong allograft survival in transplantation settings, making it a candidate for further development in immunology .

- Neuropathic Pain Management : The compound's derivatives have been explored for their potential in managing neuropathic pain. The synthesis of specific analogs has demonstrated efficacy in alleviating symptoms associated with chronic pain conditions .

Synthesis of Bioactive Compounds

The synthesis of this compound often involves complex chemical reactions that yield various bioactive compounds.

- Preparation of Tapentadol : One notable application is its role in synthesizing tapentadol, a medication used for pain relief. The process involves converting the benzyloxy group into functional groups that enhance the pharmacological activity of the resulting compound .

- Grignard Reactions : The compound can also be utilized in Grignard reactions to produce more complex molecules. This method highlights its versatility as an intermediate in organic synthesis, facilitating the creation of compounds with diverse biological activities .

Analytical Applications

In addition to its synthetic utility, this compound is valuable in analytical chemistry.

- Quality Control and Method Validation : The compound is suitable for use in analytical method development and validation processes within pharmaceutical industries. It can serve as a standard reference material for quality control (QC) applications, ensuring the consistency and efficacy of drug formulations .

Case Study 1: Immune Suppression

A study highlighted the effectiveness of derivatives of this compound in treating conditions like rheumatoid arthritis and lupus. The research demonstrated that these compounds could modulate lymphocyte trafficking and provide prolonged allograft survival .

Case Study 2: Pain Management

Another investigation focused on the analgesic properties of tapentadol derivatives synthesized from this compound. Results indicated significant pain relief in neuropathic pain models, suggesting its potential as a therapeutic agent for chronic pain management .

Data Table: Summary of Applications

作用机制

The mechanism by which 3-(Benzyloxy)-2-methylpropan-1-amine hydrochloride exerts its effects depends on its specific application. For example, in drug synthesis, it may act as a precursor that undergoes further chemical transformations to produce active pharmaceutical ingredients. The molecular targets and pathways involved would vary based on the final drug product.

相似化合物的比较

Comparison with Structurally Similar Compounds

The following table compares 3-(Benzyloxy)-2-methylpropan-1-amine hydrochloride with structurally related amines and derivatives, emphasizing substituent effects, molecular weight, and regulatory roles. Data are derived from pharmaceutical impurity profiles and synthesis guidelines :

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Salt Form | Regulatory Role |

|---|---|---|---|---|---|---|

| This compound | Not provided | C₁₁H₁₈ClNO | 215.72 | Benzyloxy, methyl, amine | Hydrochloride | Target compound |

| (2RS)-1-(4-Ethenylphenoxy)-3-[(1-methylethyl)amino]propan-2-ol | 933468-54-3 | C₁₄H₂₁NO₂ | 259.33 | Ethenylphenoxy, isopropylamino, hydroxyl | Free base | Pharmaceutical impurity |

| 1,3-Bis[(1-methylethyl)amino]propan-2-ol Dihydrochloride | 73313-36-7 | C₉H₂₁N₂O·2HCl | 273.21 | Bis-isopropylamino, hydroxyl | Dihydrochloride | Impurity (EP standards) |

| (2RS)-3-[(1-Methylethyl)amino]-propane-1,2-diol | 6452-57-9 | C₆H₁₅NO₂ | 133.19 | Isopropylamino, diol | Free base | Impurity (EP standards) |

Key Comparative Insights:

The methyl group at position 2 introduces steric hindrance, which may slow metabolic degradation compared to linear analogs like CAS 6452-57-9 .

Salt Form and Solubility :

- The hydrochloride salt of the target compound improves water solubility relative to free-base analogs (e.g., CAS 933468-54-3), a critical factor in pharmaceutical formulation .

Regulatory and Synthetic Relevance :

- Compounds such as CAS 73313-36-7 and CAS 6452-57-9 are classified as pharmacopeial impurities, underscoring the importance of rigorous purification (e.g., column chromatography ) during the synthesis of primary amines like the target compound.

Research Findings and Implications

- Synthetic Challenges : The presence of multiple functional groups (e.g., benzyloxy, methyl, amine) necessitates precise reaction conditions to avoid by-products analogous to those listed in impurity profiles . For example, overalkylation could lead to bis-amine derivatives similar to CAS 73313-36-5.

- Stability Considerations : Hydrochloride salts generally exhibit superior stability over free bases, reducing hygroscopicity and oxidation risks. This aligns with the use of dihydrochloride salts in regulatory standards .

生物活性

3-(Benzyloxy)-2-methylpropan-1-amine hydrochloride is a synthetic compound with the molecular formula C₁₁H₁₈ClNO and a molecular weight of approximately 215.72 g/mol. This compound features a benzyloxy group attached to a 2-methylpropan-1-amine backbone, which contributes to its unique properties and potential applications in pharmaceuticals and organic synthesis. The biological activity of this compound has been the subject of various studies, indicating its potential therapeutic effects.

The compound is typically encountered as a hydrochloride salt, enhancing its solubility in water. The presence of the amine functional group allows it to participate in various chemical reactions, making it versatile for further modifications in synthetic organic chemistry.

Biological Activity

Recent research has highlighted several pharmacological effects associated with this compound:

The mechanism of action for this compound is not fully elucidated but may involve:

- Interaction with Enzymes and Receptors : The compound is believed to bind to specific molecular targets, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways.

- Influence on Biochemical Pathways : It has been suggested that compounds with similar structures can affect various biochemical pathways, which could result in downstream effects on cellular functions.

Research Findings

A summary of key findings from recent studies includes:

| Study Focus | Findings |

|---|---|

| Anti-inflammatory effects | Some derivatives showed reduced inflammation in models; further research needed for specifics. |

| Neurotransmission interactions | Potential interactions with neurotransmitter systems were noted, indicating possible neurological benefits. |

| Antimicrobial potential | Limited evidence suggests antimicrobial properties; more research required for confirmation. |

Case Studies

While specific case studies directly involving this compound are scarce, related compounds have been investigated:

- Anti-inflammatory Studies : Research on similar benzyloxy-substituted amines has demonstrated anti-inflammatory effects in animal models, leading to hypotheses about the potential efficacy of this compound.

- Neuropharmacological Assessments : Studies on structurally related amines have indicated modulation of neurotransmission pathways, supporting further investigation into this compound's potential therapeutic roles .

准备方法

Synthesis via Benzylation of Hydroxylamine Derivatives

One effective route to prepare 3-(Benzyloxy)-2-methylpropan-1-amine hydrochloride involves the benzylation of hydroxylamine or its derivatives under controlled conditions.

Step 1: Generation of Hydroxylamine

Hydroxylamine hydrochloride is dissolved in water at room temperature and reacted with an inorganic base such as sodium hydroxide or potassium hydroxide to liberate free hydroxylamine. The reaction is conducted at 0–50°C over 0.5 to 5 hours to ensure complete conversion.Step 2: Formation of Anion in Aprotic Solvent

The free hydroxylamine or its oxime derivative is dissolved in an aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). A strong base like sodium hydride (NaH) or calcium hydride is added to form the corresponding anion. This step is typically performed at 0–40°C.Step 3: Benzylation

Benzyl halides (benzyl chloride, benzyl bromide, or benzyl iodide) are added dropwise to the reaction mixture. The reaction proceeds at 0–40°C for 0.5 to 5 hours, leading to the formation of the benzyloxyamine intermediate.Step 4: Isolation and Purification

After reaction completion, the mixture is quenched with saturated ammonium chloride, extracted with diethyl ether, washed with brine, dried, filtered, and concentrated. The product can be purified by column chromatography or used directly in subsequent steps.

Representative data from synthesis:

| Step | Reagents/Conditions | Temperature (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Hydroxylamine hydrochloride + NaOH | 0–50 | 0.5–5 | — | Generation of free hydroxylamine |

| 2 | NaH + DMF (aprotic solvent) | 0–40 | 0.5–1 | — | Formation of anion |

| 3 | Benzyl bromide addition | 0–40 | 0.5–5 | 86 | Benzylation to form benzyloxyamine acetone oxime |

| 4 | Work-up and purification | Room temp | — | — | Extraction and chromatography |

This method is well-documented in Chinese patent CN1223581C and provides a high-yielding, reproducible route to benzyloxyamine hydrochloride derivatives.

Summary Table:

| Step | Reactants/Conditions | Temperature (°C) | Solvent(s) | Notes |

|---|---|---|---|---|

| 1 | 3-Aminobenzenesulfonic acid + NaNO2 + HCl | 0–5 | Aqueous acid | Diazotization and hydrolysis |

| 2 | Benzyl bromide + alkali metal base | 25–27 | Water | Benzylation to sulfonate salt |

| 3 | Thionyl chloride + DMF | Room temp | Organic solvent | Formation of sulfonyl chloride |

| 4 | Zn + H2SO4 | 0–80 | Water/alcohol mixture | Reduction to benzyloxybenzenethiol |

This process is described in patent WO2012073249A1 and is notable for its efficiency in preparing benzyloxy-substituted intermediates.

Advanced Synthetic Approaches Involving Amine Functionalization

In some pharmaceutical contexts, the preparation of this compound is part of more complex synthetic sequences involving chiral resolution and functional group transformations.

- For example, derivatives of 3-(benzyloxy)phenylpropanones are reacted with amine sources and resolved using chiral acids to obtain stereochemically pure amine hydrochlorides.

- Subsequent reactions may include Grignard additions, hydrogenations, and salt formations to isolate the desired amine hydrochloride.

While these methods are more complex and tailored for specific stereoisomers, they highlight the importance of controlled reaction conditions and purification techniques to achieve high purity and yield.

Summary and Comparative Analysis

| Preparation Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| Benzylation of Hydroxylamine Derivatives | Uses hydroxylamine hydrochloride, benzyl halides, aprotic solvents, and bases | High yield (~86%), straightforward, mild conditions | Requires careful handling of strong bases and aprotic solvents |

| Sulfonyl Chloride Intermediate Route | Multi-step, involves diazotization, benzylation, sulfonyl chloride formation, reduction | Efficient for benzyloxy intermediates, scalable | Multi-step, requires metal reduction and handling of sulfonyl chlorides |

| Advanced Chiral Resolution and Functionalization | Involves chiral resolution, Grignard reactions, hydrogenation | Produces stereochemically pure amines | More complex, lower overall yield, requires chiral agents |

Research Findings and Notes

- The benzylation approach using hydroxylamine derivatives is well-documented with detailed reaction conditions and characterization data, including NMR and mass spectrometry, confirming product identity and purity.

- The sulfonyl chloride route is advantageous for preparing benzyloxy-substituted aromatic intermediates, which can be further transformed into amines or other functional groups.

- Advanced methods involving chiral resolution are critical for pharmaceutical applications where stereochemistry affects biological activity, although such methods are more resource-intensive.

- Solvent choice, temperature control, and base selection significantly impact reaction efficiency and product yield.

- Purification steps such as extraction, chromatography, and crystallization are essential to isolate the hydrochloride salt in high purity.

常见问题

Q. What are the established synthetic routes for 3-(benzyloxy)-2-methylpropan-1-amine hydrochloride, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves:

- Step 1 : Alkylation of 2-methylpropan-1-amine with benzyl bromide or chloride in the presence of a base (e.g., K₂CO₃) to introduce the benzyloxy group.

- Step 2 : Hydrochloride salt formation via reaction with HCl gas or concentrated HCl in anhydrous solvents (e.g., diethyl ether or ethanol) .

- Critical Factors : Temperature (0–5°C for HCl addition), solvent polarity, and stoichiometric ratios of reactants. For example, excess benzylating agent improves alkylation efficiency, while controlled HCl addition prevents decomposition .

Q. How is the structural integrity of this compound validated in research settings?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : H and C NMR to confirm the benzyloxy group (δ ~4.5 ppm for OCH₂Ph) and amine proton signals (δ ~2.8 ppm).

- Mass Spectrometry (MS) : Molecular ion peaks at m/z 211.69 (free base) and 187.67 (hydrochloride form) .

- X-ray Crystallography : To resolve crystal packing and hydrogen-bonding patterns in the hydrochloride salt .

Q. What are the solubility and stability profiles of this compound under different pH and temperature conditions?

- Methodological Answer :

- Solubility : Highly soluble in water (>50 mg/mL at 25°C) due to the hydrochloride counterion. Limited solubility in non-polar solvents (e.g., hexane) .

- Stability : Degrades above 80°C; stable at pH 4–5. Store at 2–8°C under inert gas (e.g., N₂) to prevent oxidation of the benzyloxy group .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- The primary amine group acts as a nucleophile, attacking electrophilic centers (e.g., carbonyl carbons or alkyl halides).

- Case Study : In benzylation reactions, the amine’s lone pair facilitates SN2 displacement, with steric hindrance from the 2-methyl group reducing reaction rates by ~30% compared to non-methylated analogs .

- Kinetic Analysis : Use pseudo-first-order kinetics under varying temperatures (25–60°C) to calculate activation energy (Eₐ) via the Arrhenius equation .

Q. How can researchers resolve contradictions in reported spectroscopic data for this compound?

- Methodological Answer :

- Data Cross-Validation : Compare NMR shifts with structurally similar compounds (e.g., 2-(benzyloxy)-1-ethanamine hydrochloride, δ 4.5–4.7 ppm for OCH₂Ph) .

- Reproducibility Checks : Ensure sample purity (>95% by HPLC) and solvent deuteration consistency. Contaminants (e.g., residual benzyl alcohol) may skew integration ratios .

Q. What advanced analytical techniques are recommended for quantifying trace impurities in this compound?

- Methodological Answer :

- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection at 254 nm; mobile phase = acetonitrile/0.1% TFA in water (70:30 v/v) .

- Gas Chromatography-Mass Spectrometry (GC-MS) : For volatile impurities (e.g., residual benzyl chloride), employ a DB-5MS column and electron ionization .

Q. How does the hydrochloride salt form influence the compound’s biological activity in receptor-binding assays?

- Methodological Answer :

- Ionic Interactions : The protonated amine enhances binding to negatively charged receptor pockets (e.g., serotonin transporters).

- Case Study : Free base vs. hydrochloride salt comparisons show a 2.5-fold increase in binding affinity for the hydrochloride form due to improved solubility .

Q. What strategies optimize the scalability of this compound’s synthesis while maintaining >98% purity?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。